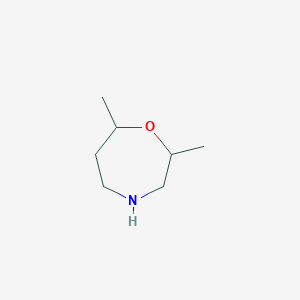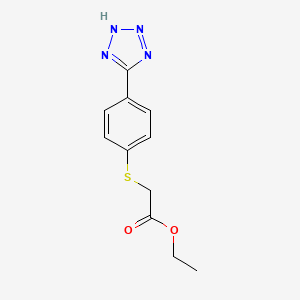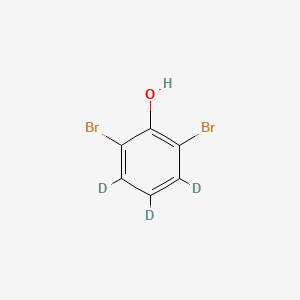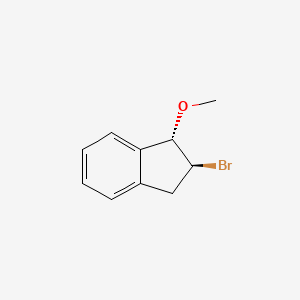![molecular formula C26H23NO4 B12309252 rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide rac-(1R,2R)-2-{4-[({[(9H-fluorène-9-yl)méthoxy]carbonyl}amino)méthyl]phényl}cyclopropane-1-carboxylique est un composé organique synthétique. Il se caractérise par la présence d'un cycle cyclopropane, d'un groupe phényle et d'un groupe protecteur fluorenylméthoxycarbonyle (Fmoc). Ce composé est souvent utilisé en synthèse peptidique en raison de sa stabilité et de sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide rac-(1R,2R)-2-{4-[({[(9H-fluorène-9-yl)méthoxy]carbonyl}amino)méthyl]phényl}cyclopropane-1-carboxylique implique généralement plusieurs étapes :
Formation du cycle cyclopropane : Le cycle cyclopropane peut être formé par une réaction de Simmons-Smith, où un couple zinc-cuivre réagit avec le diiodométhane et une alcène.
Introduction du groupe phényle : Le groupe phényle peut être introduit par une réaction d'alkylation de Friedel-Crafts.
Fixation du groupe Fmoc : Le groupe Fmoc est introduit en utilisant du chlorure de fluorenylméthoxycarbonyle en présence d'une base telle que la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais optimisées pour une synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe phényle, conduisant à la formation de dérivés phénoliques.
Réduction : Les réactions de réduction peuvent cibler le cycle cyclopropane, le transformant en un cycle cyclohexane plus stable.
Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions usuels
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone.
Substitution : Bases comme l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires.
Principaux produits
Oxydation : Dérivés phénoliques.
Réduction : Dérivés cyclohexaniques.
Substitution : Différents dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
Synthèse peptidique : Le composé est utilisé comme bloc de construction dans la synthèse de peptides en raison de son groupe protecteur Fmoc stable.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie
Ingénierie des protéines : Utilisé dans la synthèse de peptides et de protéines modifiés à des fins de recherche.
Médecine
Développement de médicaments : Utilisation potentielle dans le développement de médicaments à base de peptides.
Industrie
Science des matériaux : Utilisé dans la synthèse de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le composé exerce ses effets principalement par sa réactivité en synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant la synthèse et peut être éliminé dans des conditions basiques douces, ce qui permet l'addition séquentielle d'acides aminés. Le cycle cyclopropane confère une rigidité à la structure peptidique, ce qui influence son activité biologique.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development: Potential use in the development of peptide-based drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its reactivity in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The cyclopropane ring provides rigidity to the peptide structure, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide rac-(1R,2R)-2-{4-[({[(9H-fluorène-9-yl)méthoxy]carbonyl}amino)méthyl]phényl}cyclohexane-1-carboxylique
- Acide rac-(1R,2R)-2-{4-[({[(9H-fluorène-9-yl)méthoxy]carbonyl}amino)méthyl]phényl}cyclopentane-1-carboxylique
Unicité
- Rigidité structurelle : Le cycle cyclopropane offre plus de rigidité que les cycles cyclohexane et cyclopentane.
- Réactivité : La présence du groupe Fmoc le rend très adapté à la synthèse peptidique, offrant stabilité et facilité d'élimination.
Cet article détaillé fournit une vue d'ensemble complète de l'acide rac-(1R,2R)-2-{4-[({[(9H-fluorène-9-yl)méthoxy]carbonyl}amino)méthyl]phényl}cyclopropane-1-carboxylique, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Formule moléculaire |
C26H23NO4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
Clé InChI |
XJKYYUMIPCYFGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)











![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)
